[3-(3-Aminophenyl)phenyl]methanol
Overview
Description
[3-(3-Aminophenyl)phenyl]methanol: is an organic compound with the molecular formula C13H13NO It consists of a phenyl group substituted with an aminophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of [3-(3-Nitrophenyl)phenyl]methanol: One common method involves the reduction of [3-(3-Nitrophenyl)phenyl]methanol using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is typically carried out under mild conditions to avoid over-reduction.
Amination of [3-(3-Bromophenyl)phenyl]methanol: Another method involves the amination of [3-(3-Bromophenyl)phenyl]methanol using an amine source such as ammonia or an amine derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of [3-(3-Aminophenyl)phenyl]methanol typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(3-Aminophenyl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form [3-(3-Aminophenyl)phenyl]methane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group in this compound can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Acyl chlorides, alkyl halides
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes
Reduction: [3-(3-Aminophenyl)phenyl]methane
Substitution: Various acylated or alkylated derivatives
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [3-(3-Aminophenyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a building block for the synthesis of biological probes that help in studying various biological processes.
Medicine:
Drug Development: Due to its structural features, this compound is explored for its potential as a pharmacophore in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of [3-(3-Aminophenyl)phenyl]methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with biological molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
[3-(4-Aminophenyl)phenyl]methanol: Similar structure but with the amino group in the para position.
[3-(3-Hydroxyphenyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amino group.
[3-(3-Methylphenyl)phenyl]methanol: Similar structure but with a methyl group instead of an amino group.
Uniqueness:
Position of Amino Group: The meta position of the amino group in [3-(3-Aminophenyl)phenyl]methanol provides unique electronic and steric properties compared to its para or ortho analogs.
Functional Group Versatility: The presence of both amino and hydroxymethyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[3-(3-aminophenyl)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8,15H,9,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVVZRVJRPKQJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)N)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362708 | |
Record name | [3-(3-aminophenyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208941-45-1 | |
Record name | [3-(3-aminophenyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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